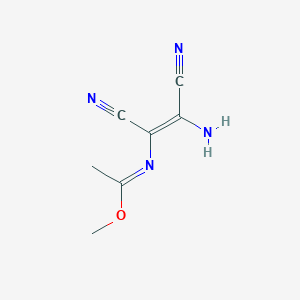
Methyl (1R,4S)-4-Amino-2-cyclopentenecarboxylate (2S,3S)-2,3-Dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung besteht aus einem Cyclopentenring mit einer Aminogruppe und einem Carboxylester, gekoppelt mit einer Dihydroxysuccinat-Einheit. Ihre Stereochemie ist durch die spezifische Anordnung ihrer Substituenten definiert, was sie zu einem chiralen Molekül mit potenziellen enantioselektiven Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung eines geeigneten Vorläufers, gefolgt von Funktionalisierungsschritten, um die Amino- und Estergruppen einzuführen. Die Reaktionsbedingungen erfordern oft eine präzise Steuerung von Temperatur, pH-Wert und der Verwendung von Katalysatoren, um die gewünschte Stereochemie zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbarere Methoden wie kontinuierliche Fluss-Synthese oder den Einsatz von Biokatalysatoren umfassen, um Ausbeute und Reinheit zu verbessern. Diese Methoden sollen kostengünstig und umweltfreundlich sein, wobei der Einsatz gefährlicher Reagenzien und Lösungsmittel minimiert wird.
Analyse Chemischer Reaktionen
Reaktionstypen
(1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Dies kann verwendet werden, um die Estergruppe in einen Alkohol oder die Aminogruppe in ein Amin umzuwandeln.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können spezifische Atome oder Gruppen im Molekül ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die Reaktionsraten und Ausbeuten zu optimieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen und so die Vielseitigkeit der Verbindung erhöhen.
Wissenschaftliche Forschungsanwendungen
(1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Seine einzigartige Struktur ermöglicht es ihm, mit biologischen Makromolekülen zu interagieren, was es nützlich macht, um Enzymmechanismen und Protein-Ligand-Interaktionen zu untersuchen.
Industrie: Es kann bei der Synthese von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den (1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat seine Wirkungen entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, wo die Verbindung als Inhibitor, Aktivator oder Modulator wirken kann. Die beteiligten Pfade hängen oft von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism by which (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Cyclohexandicarbonsäurediisononyl ester: Wird als Weichmacher in verschiedenen Anwendungen eingesetzt.
Dichloroanilin: Anilinderivate, die bei der Herstellung von Farbstoffen und Herbiziden verwendet werden.
Methyl-4-Aminobenzoat: Wird in verschiedenen chemischen Synthesen verwendet.
Einzigartigkeit
Was (1S,4R)-Methyl-4-Aminocyclopent-2-encarboxylat (2R,3R)-2,3-Dihydroxysuccinat auszeichnet, ist seine spezifische Stereochemie und die Kombination von funktionellen Gruppen, die einzigartige Reaktivitäts- und Interaktionsprofile bieten. Dies macht es besonders wertvoll in Anwendungen, die eine hohe Spezifität und Selektivität erfordern.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl 4-aminocyclopent-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEHIOOHMZAFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)

![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)

![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)
